molecular formula C22H28N2O3S B2636520 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide CAS No. 941906-79-2

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide

Cat. No. B2636520
CAS RN: 941906-79-2
M. Wt: 400.54
InChI Key: ORUMYIFQVALLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O3S and its molecular weight is 400.54. The purity is usually 95%.
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Scientific Research Applications

Antitumor Applications

The compound N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide and its derivatives have been explored for antitumor properties. Research on novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety indicated that certain compounds are more potent and efficacious than the reference drug Doxorubicin, showcasing significant antitumor activity (Alqasoumi et al., 2010).

Interaction with Carbonic Anhydrases

Structural analysis of the interaction between carbonic anhydrases and 1,2,3,4-tetrahydroisoquinolin-2-ylsulfonamides showed that isoquinolinesulfonamides inhibit human carbonic anhydrases (hCAs) with selectivity toward therapeutically relevant isozymes. The insights gained from the crystal structure of hCA II in complex with these inhibitors provide valuable information for designing selective inhibitors for cancer-associated and neuronal hCAs (Mader et al., 2011).

Molecular Structure Analysis

The molecular structure and interaction studies of compounds related to this compound, like Gliquidone and others, have been a subject of research. These studies help in understanding the structural properties and potential applications of these compounds (Gelbrich et al., 2011, Ullah & Stoeckli-Evans, 2021).

properties

IUPAC Name

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-15(2)14-24-21-11-8-19(13-18(21)7-12-22(24)25)23-28(26,27)20-9-5-17(6-10-20)16(3)4/h5-6,8-11,13,15-16,23H,7,12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUMYIFQVALLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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